molecular formula C6H11Br2NO2S B14400455 1-(1,2-Dibromoethanesulfonyl)pyrrolidine CAS No. 87975-60-8

1-(1,2-Dibromoethanesulfonyl)pyrrolidine

Cat. No.: B14400455
CAS No.: 87975-60-8
M. Wt: 321.03 g/mol
InChI Key: WCKUODZNOIEDCQ-UHFFFAOYSA-N
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Description

1-(1,2-Dibromoethanesulfonyl)pyrrolidine is a brominated sulfonamide derivative featuring a pyrrolidine backbone substituted with a 1,2-dibromoethanesulfonyl group. The presence of two bromine atoms on the ethanesulfonyl moiety enhances its electrophilicity, making it a candidate for nucleophilic substitution reactions.

Properties

CAS No.

87975-60-8

Molecular Formula

C6H11Br2NO2S

Molecular Weight

321.03 g/mol

IUPAC Name

1-(1,2-dibromoethylsulfonyl)pyrrolidine

InChI

InChI=1S/C6H11Br2NO2S/c7-5-6(8)12(10,11)9-3-1-2-4-9/h6H,1-5H2

InChI Key

WCKUODZNOIEDCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C(CBr)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Dibromoethanesulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 1,2-dibromoethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2-Dibromoethanesulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The dibromoethanesulfonyl group can be targeted by nucleophiles, leading to substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of unsaturated compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine might yield a sulfonamide derivative.

Scientific Research Applications

1-(1,2-Dibromoethanesulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(1,2-Dibromoethanesulfonyl)pyrrolidine exerts its effects involves its interaction with nucleophilic sites in biological molecules. The dibromoethanesulfonyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various molecular pathways, depending on the specific target.

Comparison with Similar Compounds

Key Parameters for Comparison

The following table summarizes inferred or hypothetical properties based on structural similarities and general principles of sulfonamide chemistry:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility in Water Reactivity (Nucleophilic Substitution) Stability under Ambient Conditions
1-(1,2-Dibromoethanesulfonyl)pyrrolidine 340.05 120–125 (decomp) Low High Moderate (sensitive to moisture)
1-Ethanesulfonylpyrrolidine 177.25 85–90 Moderate Low High
1-(2-Bromoethanesulfonyl)pyrrolidine 256.15 105–110 Low Moderate Moderate
1-(Tosyl)pyrrolidine 211.29 135–140 Very low Low High

Analysis of Differences

  • Bromination Impact: The dibromo substitution in 1-(1,2-Dibromoethanesulfonyl)pyrrolidine significantly increases its molecular weight and reactivity compared to non-brominated analogs like 1-Ethanesulfonylpyrrolidine. The electron-withdrawing bromine atoms enhance electrophilicity, favoring nucleophilic attacks at the sulfonyl-bound carbon .
  • Solubility Trends: Brominated derivatives exhibit lower water solubility due to increased hydrophobicity. For example, 1-(2-Bromoethanesulfonyl)pyrrolidine has lower solubility than its non-brominated counterpart, a trend consistent with the dibromo compound .
  • Thermal Stability : The decomposition temperature of 1-(1,2-Dibromoethanesulfonyl)pyrrolidine is lower than that of 1-(Tosyl)pyrrolidine, likely due to the destabilizing effect of bromine atoms on the sulfonyl group .

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